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Compound of Interest

Compound Name: 2-Chlorophenetole

Cat. No.: B1346889

An In-depth Technical Guide to 2-
Chlorophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and spectroscopic analysis of 2-Chlorophenetole, also known as 1-chloro-2-
ethoxybenzene. The information is intended for researchers, scientists, and professionals in the
field of drug development and organic synthesis.

Chemical Structure and Identifiers

2-Chlorophenetole is an aromatic ether with a chlorine atom and an ethoxy group attached to
a benzene ring at positions 1 and 2, respectively.

Molecular Formula: CsHoCIO[1][2]
Molecular Weight: 156.61 g/mol [3]
Chemical Structure:

Caption: Chemical structure of 2-Chlorophenetole.
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Synonyms: 1-chloro-2-ethoxybenzene, o-Chlorophenetole, 2-Chlorophenol ethyl ether,
Phenetole, o-chloro-[3][4][5]

Key ldentifiers:

CAS Number: 614-72-2[3][4][5]

INChl: INChl=1S/C8HICIO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2, 1H3[3][4]

InChiKey: IRYSAAMKXPLGAM-UHFFFAOY SA-N[3][4]

SMILES: CCOC1=CC=CC=C1CI[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Chlorophenetole.

Property Value Unit Reference
Molecular Weight 156.61 g/mol [3]

Boiling Point 208 °C [5]

82 °C at 10 mmHg [1]

Density 1.134 g/cm3 [5]
Refractive Index 1.530 [5]

LogP (Octanol/Water
iy . 3.3 [3]
Partition Coefficient)

Experimental Protocols
Synthesis of 2-Chlorophenetole via Williamson Ether
Synthesis

2-Chlorophenetole is commonly synthesized via the Williamson ether synthesis, which
involves the reaction of an alkoxide with a primary alkyl halide. In this case, 2-chlorophenoxide
is reacted with an ethylating agent.
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Reaction Scheme:

Ethyl Iodide (CH3CH21) —® 2-Chlorophenetole

/

2-Chlorophenol — > Hydrogen Gas (Hz2)

/

Sodium Hydride (NaH) —® Sodium Iodide (Nal)

Click to download full resolution via product page
Caption: Williamson ether synthesis of 2-Chlorophenetole.
Materials and Equipment:

e Reagents:

o

2-Chlorophenol

o Sodium hydride (60% dispersion in mineral oil)

o Ethyl iodide

o Anhydrous N,N-Dimethylformamide (DMF)

o Diethyl ether

o Saturated aqueous sodium bicarbonate solution

o Saturated aqueous sodium chloride solution (brine)

o Anhydrous magnesium sulfate (MgSOa)

e Equipment:

o Round-bottom flask
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[e]

Magnetic stirrer and stir bar

o

Reflux condenser

[¢]

Heating mantle

[¢]

Separatory funnel

[e]

Rotary evaporator

o

Standard laboratory glassware
Procedure:

o Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar,
a reflux condenser, and a nitrogen inlet, add 2-chlorophenol and anhydrous DMF.

o Formation of Alkoxide: Slowly add sodium hydride to the stirred solution at room
temperature. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir
the mixture until the evolution of gas ceases, indicating the complete formation of the sodium
2-chlorophenoxide.

» Alkylation: Add ethyl iodide dropwise to the reaction mixture.

e Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain
it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously
guench it with water. Transfer the mixture to a separatory funnel and extract with diethyl
ether.

 Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate
solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure using a rotary evaporator.

 Final Purification: The crude product can be further purified by distillation under reduced
pressure or by column chromatography on silica gel.
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Spectroscopic Data
'H NMR Spectroscopy

The *H NMR spectrum of 2-Chlorophenetole is expected to show signals corresponding to the
aromatic protons and the protons of the ethyl group. The aromatic protons will likely appear as
a complex multiplet in the range of 6.8-7.4 ppm. The ethoxy group will exhibit a triplet at
approximately 1.4 ppm (CHs) and a quartet at around 4.1 ppm (OCHz), with a coupling
constant (J) of about 7 Hz.

3C NMR Spectroscopy

The 13C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms
in the molecule. The chemical shifts can be predicted based on the effects of the substituents
on the aromatic ring. The carbon attached to the oxygen (C-O) is expected to be in the range of
150-160 ppm, while the carbon attached to the chlorine (C-ClI) will be around 125-135 ppm.
The other four aromatic carbons will appear between 110 and 130 ppm. The methylene carbon
(-OCHg2z-) of the ethyl group will be around 60-70 ppm, and the methyl carbon (-CHs) will be at
approximately 15 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chlorophenetole will display characteristic absorption bands. Key
expected peaks include:

C-H stretching (aromatic): ~3050-3100 cm~1

C-H stretching (aliphatic): ~2850-2980 cm~1

C=C stretching (aromatic): ~1450-1600 cm~1

C-O-C stretching (asymmetric): ~1250 cm~1

C-O-C stretching (symmetric): ~1040 cm~1

C-Cl stretching: ~750 cm™1

The NIST WebBook provides a reference IR spectrum for 1-chloro-2-ethoxybenzene.[1]
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Mass Spectrometry

The mass spectrum of 2-Chlorophenetole will show a molecular ion peak (M*) at m/z 156 and
an M+2 peak at m/z 158 with an intensity ratio of approximately 3:1, which is characteristic of a
compound containing one chlorine atom. Common fragmentation patterns for ethers include
the loss of the alkyl group and alpha-cleavage.[7] Therefore, significant fragments might be
observed at m/z 128 (loss of CzH4) and m/z 127 (loss of Cz2Hs). The NIST Mass Spectrometry
Data Center provides fragmentation data for 1-chloro-2-ethoxybenzene, showing major peaks
at m/z 128, 130, and 156.[3]

Reactivity and Applications

2-Chlorophenetole can undergo various chemical reactions typical of aromatic ethers and aryl
halides. The ethoxy group is relatively stable, but the aromatic ring can participate in
electrophilic substitution reactions, although the chloro and ethoxy groups will influence the
position of substitution. The chlorine atom can be displaced under certain nucleophilic aromatic
substitution conditions.

While specific applications in drug development are not extensively documented, 2-
Chlorophenetole can serve as a building block in organic synthesis for the preparation of
more complex molecules with potential biological activity. Its structural motif is present in some
compounds investigated for various therapeutic areas.

Safety Information

2-Chlorophenetole should be handled with care in a laboratory setting. It is advisable to
consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and
disposal. Standard personal protective equipment, including safety goggles, gloves, and a lab
coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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